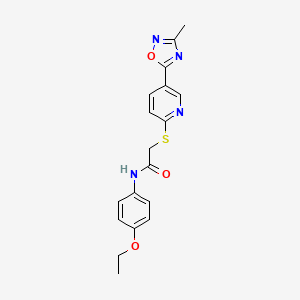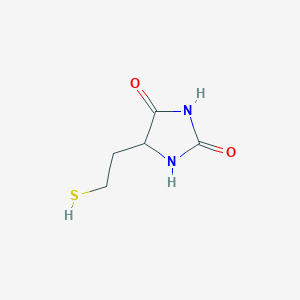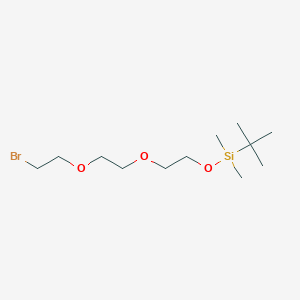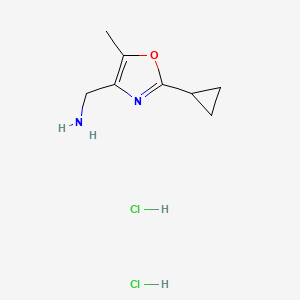
N-シクロプロピル-2-フェニル-N-(チオフェン-3-イルメチル)ブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide is a complex organic compound that features a cyclopropyl group, a phenyl ring, and a thiophene moiety
科学的研究の応用
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
Indole derivatives, another group of compounds that this compound might be related to, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic processing . These interactions can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects.
Cellular Effects
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses.
Molecular Mechanism
The molecular mechanism of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide involves its binding interactions with various biomolecules. The compound can bind to enzymes, leading to their inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolic processing of other compounds . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, which can affect the overall impact of the compound over time.
Dosage Effects in Animal Models
The effects of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cell signaling. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolic processing . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s biological activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins, which facilitate its movement across cellular membranes . Additionally, its distribution within tissues can be affected by its affinity for specific cellular components or its ability to bind to certain proteins. Understanding the transport and distribution of the compound is important for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl and phenyl groups. The final step often involves the formation of the butanamide structure through amide bond formation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and quality .
化学反応の分析
Types of Reactions
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the butanamide structure, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the butanamide group can produce amines .
類似化合物との比較
Similar Compounds
N-cyclopropyl-2-phenyl-N-(thiophen-2-ylmethyl)butanamide: Similar structure but with the thiophene moiety at a different position.
N-cyclopropyl-2-phenyl-N-(furan-3-ylmethyl)butanamide: Contains a furan ring instead of a thiophene ring.
N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)butanamide: Features a pyridine ring instead of a thiophene ring.
Uniqueness
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications .
特性
IUPAC Name |
N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-17(15-6-4-3-5-7-15)18(20)19(16-8-9-16)12-14-10-11-21-13-14/h3-7,10-11,13,16-17H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXGBSWLUMHOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2584767.png)
![2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2584769.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)


amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)


![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2584784.png)




![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)
